molecular formula C24H34O4 B1654756 3,20-Dioxopregn-4-en-17-yl propanoate CAS No. 2693-85-8

3,20-Dioxopregn-4-en-17-yl propanoate

Número de catálogo: B1654756
Número CAS: 2693-85-8
Peso molecular: 386.5 g/mol
Clave InChI: FOEWOVDSUXQZCV-NSWVHSCQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,20-Dioxopregn-4-en-17-yl propanoate is a useful research compound. Its molecular formula is C24H34O4 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Formulations

Bioavailability Enhancement

One of the primary applications of 3,20-Dioxopregn-4-en-17-yl propanoate is in the enhancement of bioavailability for poorly water-soluble drugs. Research indicates that various formulation strategies can improve the solubility and permeability of this compound, leading to better absorption rates when administered orally or parenterally. For instance:

  • Nanoparticle-based formulations : These are designed to increase the dissolution rate and absorption of the compound in biological systems.
  • Lipid-based drug delivery systems : Utilizing lipid formulations helps in enhancing the solubility of this compound, making it more effective in clinical settings .

Table 1: Formulation Strategies for this compound

StrategyDescriptionImpact on Bioavailability
Nanoparticle FormulationsIncreases dissolution rateSignificant improvement
Lipid-Based SystemsEnhances solubilityNoticeable enhancement
Pro-drug ApproachesConverts to more soluble formsImproved absorption
Cyclodextrin ComplexesForms inclusion complexes to enhance solubilityEnhanced bioavailability

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound exhibits a favorable pharmacokinetic profile when formulated correctly.

Key Findings:

  • The compound shows minimal systemic absorption when applied topically, which is beneficial for localized treatment without significant systemic effects .
  • Studies indicate that formulations with higher concentrations lead to better bioavailability outcomes in preclinical trials. For example, a formulation containing 10% w/w of the active pharmaceutical ingredient (API) demonstrated significant tumor growth suppression in animal models .

Therapeutic Applications

Antiandrogenic Activity

This compound is recognized for its antiandrogenic properties and is being explored for treating conditions such as acne and androgen-dependent alopecia (hair loss). Clascoterone, a derivative of this compound, has been approved for topical treatment of acne vulgaris.

Clinical Efficacy:

  • In phase III trials, clascoterone cream showed a reduction in acne symptoms by 8% to 18% more than placebo treatments .
  • Its application has been extended to higher concentrations aimed at treating scalp hair loss under development as Breezula .

Table 2: Clinical Applications of Clascoterone (Derived from this compound)

ConditionFormulation TypeClinical Outcome
Acne VulgarisTopical cream (1%)Reduced symptoms by 8%-18%
Androgen-dependent AlopeciaHigher concentration creamUnder development for efficacy testing

Propiedades

Número CAS

2693-85-8

Fórmula molecular

C24H34O4

Peso molecular

386.5 g/mol

Nombre IUPAC

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C24H34O4/c1-5-21(27)28-24(15(2)25)13-10-20-18-7-6-16-14-17(26)8-11-22(16,3)19(18)9-12-23(20,24)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20+,22+,23+,24+/m1/s1

Clave InChI

FOEWOVDSUXQZCV-NSWVHSCQSA-N

SMILES

CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C

SMILES isomérico

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C

SMILES canónico

CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C

Key on ui other cas no.

2693-85-8

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.